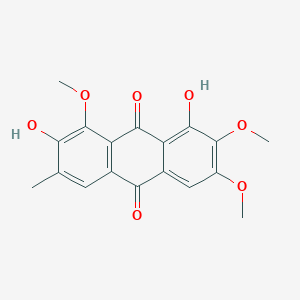
Obtusin
Overview
Description
Mechanism of Action
- Without specific data on “Obtusin,” I’ll provide an example: Dextromethorphan, a cough suppressant, acts as an NMDA receptor antagonist . It has minimal interaction with opioid receptors despite its structural similarity to opioids.
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
Obtusin interacts with various enzymes and proteins in biochemical reactions. It has been found to significantly reduce the production of nitric oxide (NO), prostaglandin E2 (PGE2), and inhibit the protein expression of cyclooxygenase 2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin 6 (IL-6) . These interactions suggest that this compound plays a significant role in modulating inflammatory responses.
Cellular Effects
This compound has been shown to have various effects on different types of cells. In RAW264.7 cells, a murine macrophage cell line, this compound significantly decreased the production of NO, PGE2, and inhibited the protein expression of COX-2, TNF-α, and IL-6 . This suggests that this compound can influence cell function by modulating cell signaling pathways and gene expression.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It has been shown to reduce the lipopolysaccharide (LPS)-induced activation of nuclear factor-kappa B (NF-κB) in RAW264.7 cells . This suggests that this compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in a study on hepatotoxicity in rats, it was found that a low dose of this compound (4 mg/kg) showed no significant liver injury, whereas medium (40 mg/kg) and high doses (200 mg/kg) manifested obvious liver injury .
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been suggested that this compound induces hepatotoxicity in rat liver in a dose-dependent manner and is mediated by pathways involving bile acids, fatty acids, amino acids, and energy metabolism .
Transport and Distribution
Pharmacokinetic analysis has shown a rapid distribution of this compound in animals, whereas elimination is slow .
Preparation Methods
Synthetic Routes and Reaction Conditions: Obtusin can be synthesized through several chemical routes. One common method involves the extraction of anthraquinones from the seeds of Cassia obtusifolia using solvents like ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound .
Industrial Production Methods: In industrial settings, this compound is typically produced through large-scale extraction processes. The seeds of Cassia obtusifolia are harvested, dried, and ground into a fine powder. The powder is then subjected to solvent extraction, followed by purification steps such as crystallization and chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Obtusin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different quinone derivatives.
Reduction: Reduction of this compound can yield hydroxyanthraquinones.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl and methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under acidic or basic conditions.
Major Products:
Oxidation: Formation of anthraquinone derivatives.
Reduction: Production of hydroxyanthraquinones.
Substitution: Generation of alkylated or acylated this compound derivatives.
Scientific Research Applications
Obtusin has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of anthraquinones and their derivatives.
Comparison with Similar Compounds
- Emodin
- Chrysophanol
- Physcion
- Aloe-emodin
- Rubrofusarin
Obtusin’s unique combination of pharmacological properties and its potential therapeutic applications make it a compound of significant interest in various fields of scientific research.
Properties
IUPAC Name |
1,7-dihydroxy-2,3,8-trimethoxy-6-methylanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O7/c1-7-5-8-12(18(25-4)13(7)19)15(21)11-9(14(8)20)6-10(23-2)17(24-3)16(11)22/h5-6,19,22H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLNHFUPWNRWJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1O)OC)C(=O)C3=C(C(=C(C=C3C2=O)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20220869 | |
| Record name | 9,10-Anthracenedione, 1,7-dihydroxy-2,3,8-trimethoxy-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20220869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70588-05-5 | |
| Record name | Obtusin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70588-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,10-Anthracenedione, 1,7-dihydroxy-2,3,8-trimethoxy-6-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070588055 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,10-Anthracenedione, 1,7-dihydroxy-2,3,8-trimethoxy-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20220869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


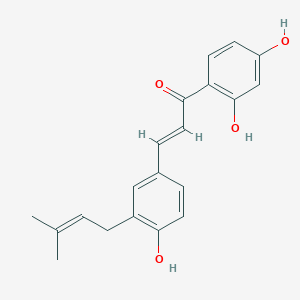

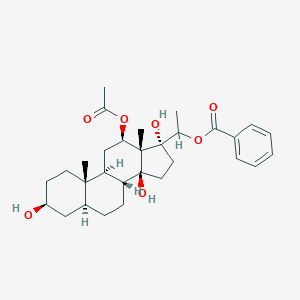
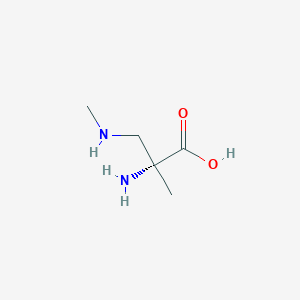
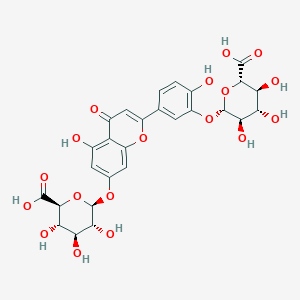
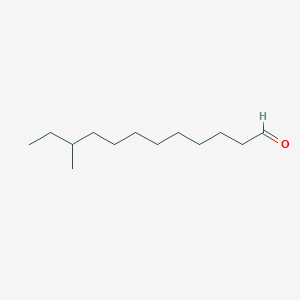

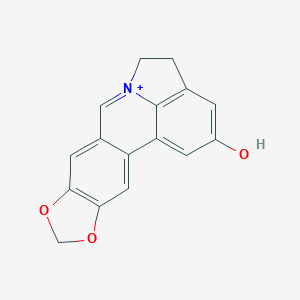

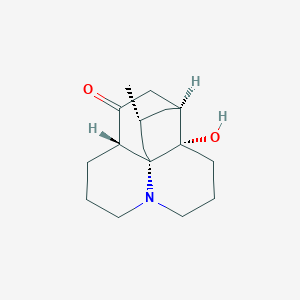
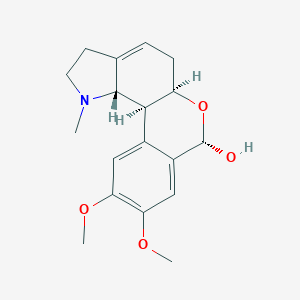
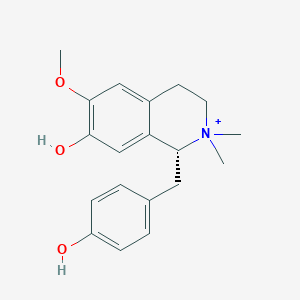
![(alphaR)-7,8-Dihydro-alpha-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine](/img/structure/B150354.png)

